Diethyl 3,4,5,6-tetrafluorophthalate

Catalog No.
S13542110
CAS No.
13719-80-7
M.F
C12H10F4O4
M. Wt
294.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3,4,5,6-tetrafluorophthalate

CAS Number

13719-80-7

Product Name

Diethyl 3,4,5,6-tetrafluorophthalate

IUPAC Name

diethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate

Molecular Formula

C12H10F4O4

Molecular Weight

294.20 g/mol

InChI

InChI=1S/C12H10F4O4/c1-3-19-11(17)5-6(12(18)20-4-2)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3

InChI Key

YQSPVGBYBRQSDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OCC

Diethyl 3,4,5,6-tetrafluorophthalate is a fluorinated derivative of phthalic acid characterized by the presence of four fluorine atoms positioned at the 3, 4, 5, and 6 positions of the phthalate ring. Its molecular formula is C12H10F4O4C_{12}H_{10}F_4O_4, and it is primarily used as a chemical intermediate in various synthetic processes. The compound exhibits unique properties due to the electronegative fluorine substituents, which enhance its chemical stability and alter its reactivity compared to non-fluorinated analogs.

Diethyl 3,4,5,6-tetrafluorophthalate can undergo several chemical transformations:

  • Hydrolysis: The diester can be hydrolyzed to yield 3,4,5,6-tetrafluorophthalic acid in the presence of water and an acid or base catalyst. This reaction typically occurs under elevated temperatures and can be performed in aqueous or organic solvents .
  • Decarboxylation: Upon heating, 3,4,5,6-tetrafluorophthalic acid can undergo decarboxylation to form 2,3,4,5-tetrafluorobenzoic acid .
  • Fluorination Reactions: The compound can also participate in further fluorination reactions to introduce additional fluorine atoms or modify existing functional groups.

The synthesis of diethyl 3,4,5,6-tetrafluorophthalate typically involves:

  • Fluorination of Phthalic Acid Derivatives: Starting from phthalic acid or its derivatives (such as diethyl phthalate), fluorination can be achieved using reagents like potassium fluoride under specific conditions (temperature and solvent) to introduce fluorine atoms at the desired positions .
  • Esterification: Following fluorination, the resulting tetrafluorophthalic acid can be converted into its diethyl ester form through esterification reactions with ethanol in the presence of an acid catalyst.

Diethyl 3,4,5,6-tetrafluorophthalate finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Fluorinated Polymers: Its derivatives are utilized in the production of high-performance materials that require chemical resistance and thermal stability.
  • Research

Interaction studies involving diethyl 3,4,5,6-tetrafluorophthalate focus on its reactivity with nucleophiles and electrophiles due to the presence of multiple electronegative fluorine atoms. These interactions can significantly affect the compound's behavior in biological systems and synthetic pathways. Further research is needed to elucidate specific interaction mechanisms and their implications for biological activity.

Several compounds share structural similarities with diethyl 3,4,5,6-tetrafluorophthalate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Diethyl phthalateNo fluorine substituentsLess stable than tetrafluorinated variants
Tetrafluorophthalic anhydrideContains four fluorinesHigher reactivity due to anhydride functionality
2,3,4,5-Tetrafluorobenzoic acidContains four fluorines at different sitesUsed as a building block for various syntheses
Dimethyl tetrafluorophthalateSimilar ester structureDifferent physical properties due to methyl groups

Diethyl 3,4,5,6-tetrafluorophthalate stands out due to its specific arrangement of fluorine substituents on the phthalate ring and its unique reactivity profile compared to these similar compounds. Its distinct properties make it a valuable compound for further research and application development in various chemical fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Exact Mass

294.05152144 g/mol

Monoisotopic Mass

294.05152144 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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